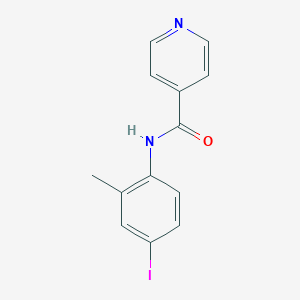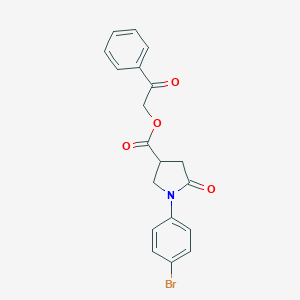![molecular formula C13H10FINO+ B271365 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridinium salt with a molecular formula of C13H9FINO and a molecular weight of 385.12 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium is not fully understood. However, it has been proposed that this compound may act as a DNA intercalator, which can lead to the inhibition of DNA replication and cell growth. It has also been suggested that this compound may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition, this compound has been shown to have antioxidant activity, which can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium in laboratory experiments include its potential as an anticancer agent, its ability to inhibit DNA replication, and its antibacterial and antioxidant activities. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for research involving 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with DNA and other cellular components.
2. Exploration of the potential use of this compound as a photosensitizer for the generation of singlet oxygen.
3. Investigation of the potential use of this compound as a lead compound for the development of new anticancer agents.
4. Studies on the potential toxicity of this compound and its effects on living organisms.
5. Exploration of the potential use of this compound in the development of new antibacterial agents.
6. Further studies on the antioxidant activity of this compound and its potential applications in the prevention and treatment of oxidative stress-related diseases.
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium has been synthesized using various methods, including the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by the reaction with iodine and pyridine. Another method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of piperidine, followed by the reaction with iodine and pyridine. The synthesis of this compound has also been achieved using microwave-assisted synthesis, which is a rapid and efficient method.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In organic synthesis, this compound has been used as a key intermediate for the synthesis of various biologically active compounds. In material science, this compound has been studied for its potential as a photosensitizer for the generation of singlet oxygen.
Eigenschaften
Molekularformel |
C13H10FINO+ |
|---|---|
Molekulargewicht |
342.13 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-(3-iodopyridin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C13H10FINO/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h1-8H,9H2/q+1 |
InChI-Schlüssel |
MZCISDHEFCDJQL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)F)I |
Kanonische SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)


![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)






![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)
![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)